molecular formula C16H15N5O4S B2994055 N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 1207009-86-6

N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

Número de catálogo: B2994055
Número CAS: 1207009-86-6
Peso molecular: 373.39
Clave InChI: MPPBMBSQZMYKMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(Methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a synthetic small molecule featuring a benzotriazinone core linked to an acetamide moiety substituted with a methylsulfonamido-phenyl group. This compound is part of a broader class of benzotriazinone derivatives, which are structurally characterized by a fused triazine and benzene ring system. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group is a key pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor modulation . The methylsulfonamido substituent on the phenyl ring enhances solubility and bioavailability, while the acetamide linker facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-26(24,25)19-12-6-4-5-11(9-12)17-15(22)10-21-16(23)13-7-2-3-8-14(13)18-20-21/h2-9,19H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPBMBSQZMYKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N3O3S
  • Molecular Weight : 315.36 g/mol

This compound features a methylsulfonamide group and a triazinone moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cellular processes.

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it may inhibit nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the methylsulfonamide group enhances its interaction with bacterial enzymes, potentially disrupting their metabolic functions.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by modulating cytokine production and inhibiting inflammatory mediators such as IL-6 and TNF-alpha.
  • Antitumor Activity : In vitro studies have suggested that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Response : A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory potential .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial effects against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .

Data Summary Table

Biological ActivityObservationsReference
Anti-inflammatoryReduced paw edema in mice
AntimicrobialMIC against Staphylococcus aureus: 32 µg/mL
Enzyme InhibitionInhibition of nitric oxide synthase
AntitumorInduction of apoptosis in cancer cell lines

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural Comparison of Benzotriazinone Derivatives

Compound Name Core Structure Substituents Key Features Reference
N-(3-(Methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide Benzotriazinone + acetamide 3-(Methylsulfonamido)phenyl High polarity, potential for enzyme inhibition Synthesized via coupling reactions (analogous to )
TAK-041 (NBI-1065846) Benzotriazinone + acetamide (S)-1-(4-(Trifluoromethoxy)phenyl)ethyl GPR139 agonist; CNS penetration enhanced by trifluoromethoxy group
N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Benzotriazinone + butanamide Ethyl group Synthesized from isatin; moderate α-glucosidase inhibition
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone + acetamide Ethylamino, phenyl Anti-inflammatory activity comparable to Diclofenac
Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP Solubility Purity
Target Compound ~350 (estimated) ~2.5 Moderate (due to sulfonamido group) N/A
TAK-041 392.33 3.1 Low (lipophilic trifluoromethoxy group) 98%
Compound 14a 291.3 1.8 High (polar butanamide chain) >95%
Key Advantages and Limitations
  • Target Compound : The methylsulfonamido group may improve solubility compared to TAK-041’s trifluoromethoxy group, but its therapeutic target remains unvalidated.
  • TAK-041: Despite robust preclinical data, clinical failure highlights challenges in translating benzotriazinone efficacy to humans .
  • Compound 5c : Strong α-glucosidase inhibition but lacks data on toxicity or in vivo performance .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a methylsulfonamido-substituted aniline derivative with a pre-functionalized benzo[d][1,2,3]triazin-4-one core. For example, sulfonamide intermediates (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide analogs) are prepared by refluxing sulfonamides with acetic anhydride, followed by coupling to the triazinone moiety under basic conditions .
  • Key Steps :

Activation of the triazinone core with a leaving group (e.g., halogen).

Nucleophilic displacement using the methylsulfonamido-phenylacetamide derivative.

Purification via column chromatography or recrystallization.

  • Yield Optimization : Statistical experimental design (e.g., factorial or response surface methodology) can systematically optimize reaction parameters like temperature, solvent polarity, and stoichiometry .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the methylsulfonamido group (~2.9–3.1 ppm for S–CH3_3) and the triazinone carbonyl (~168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+^+ peak matching calculated values within ±0.001 Da) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S=O stretch at ~1150 cm1^{-1}) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against proteases (e.g., Dengue NS2B-NS3 protease) using fluorogenic substrates. IC50_{50} values are calculated from dose-response curves .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293, HeLa) to assess selectivity indices .
  • Anti-Exudative Activity : In vivo models (e.g., carrageenan-induced paw edema) measure reduction in inflammation .

Advanced Research Questions

Q. How can computational modeling predict and optimize the compound’s bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) analyzes electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, transition-state modeling identifies energy barriers in synthetic steps .
  • Molecular Docking : Simulates binding interactions with target proteins (e.g., viral proteases). Pose validation via RMSD (<2.0 Å) and scoring functions (e.g., AutoDock Vina) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology :

  • Fragment-Based Design : Systematic substitution of the methylsulfonamido or triazinone moieties to isolate pharmacophoric contributions. For example, replacing the phenyl group with heteroaromatic rings alters steric and electronic profiles .
  • Free-Wilson Analysis : Quantifies substituent contributions to bioactivity using multivariate regression .
  • Crystallographic Validation : X-ray structures (e.g., torsion angles of the triazinone core) correlate conformational flexibility with activity .

Q. How can reaction engineering improve scalability and yield?

  • Methodology :

  • Flow Chemistry : Continuous synthesis reduces side reactions and enhances reproducibility. For example, microreactors control exothermic steps in sulfonamide coupling .
  • Membrane Separation : Nanofiltration purifies intermediates, minimizing solvent waste .
  • Process Analytical Technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) tracks reaction progress in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.